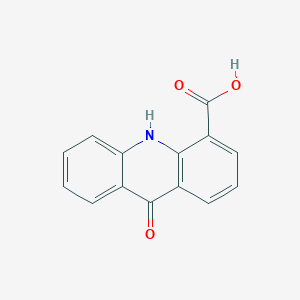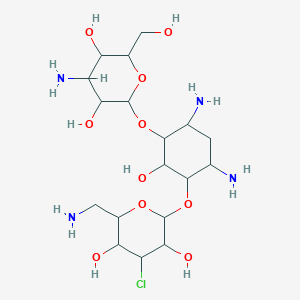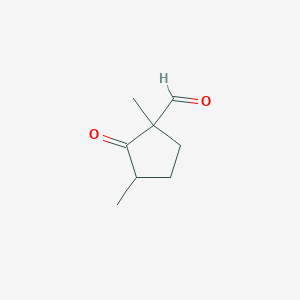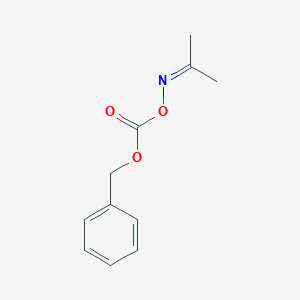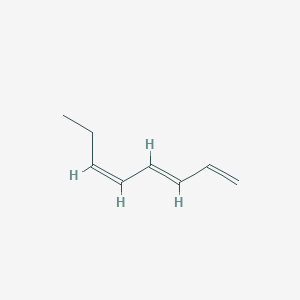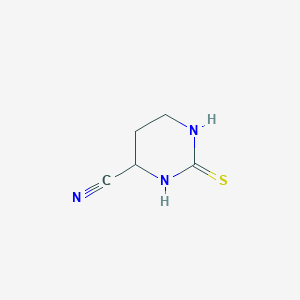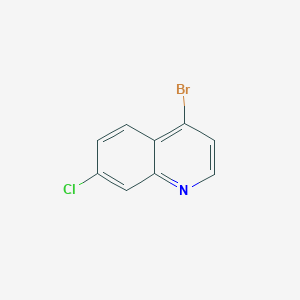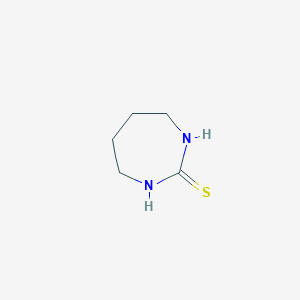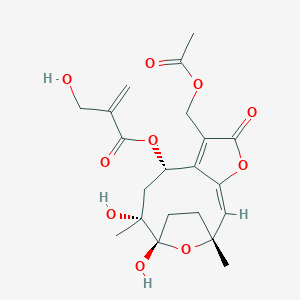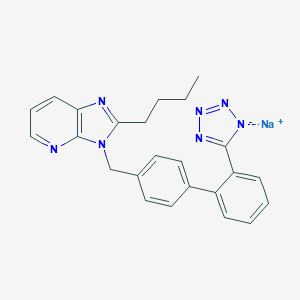
FK-739
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FK-739 es un fármaco de molécula pequeña que funciona como un antagonista del receptor de tipo 1 de la angiotensina II. Inicialmente fue desarrollado por Astellas Pharma, Inc. para el tratamiento de enfermedades cardiovasculares, particularmente la hipertensión . El compuesto tiene una fórmula molecular de C24H23N7Na y un peso molecular de 409,49 g/mol .
Métodos De Preparación
FK-739 puede sintetizarse a través de una serie de reacciones químicas que involucran reactivos y condiciones específicas. La ruta sintética generalmente implica la preparación de la estructura central seguida de la introducción de grupos funcionales. La ruta sintética exacta y los métodos de producción industrial son propiedad y no se divulgan públicamente. Se sabe que this compound está disponible en forma de ácido libre y de base libre .
Análisis De Reacciones Químicas
FK-739 se somete a diversas reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: El compuesto puede reducirse para formar derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución en las que se sustituyen grupos funcionales específicos por otros.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos y electrófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Química: FK-739 se utiliza como compuesto de referencia en estudios que involucran antagonistas del receptor de tipo 1 de la angiotensina II.
Biología: El compuesto se utiliza para estudiar los efectos del antagonismo del receptor de tipo 1 de la angiotensina II en los procesos celulares.
Medicina: this compound se ha investigado por su potencial terapéutico en el tratamiento de la hipertensión y otras enfermedades cardiovasculares. .
Mecanismo De Acción
FK-739 ejerce sus efectos antagonizando el receptor de tipo 1 de la angiotensina II (AT1R). Este receptor participa en la regulación de la presión arterial y el equilibrio de líquidos. Al bloquear la unión de la angiotensina II a AT1R, this compound reduce la vasoconstricción, la secreción de aldosterona y la reabsorción de sodio, lo que lleva a una disminución de la presión arterial . Los objetivos moleculares y las vías implicadas incluyen el sistema renina-angiotensina-aldosterona (RAAS) y varias vías de señalización asociadas con AT1R .
Comparación Con Compuestos Similares
FK-739 se compara con otros antagonistas del receptor de tipo 1 de la angiotensina II, como:
Losartán: Otro antagonista de AT1R utilizado para tratar la hipertensión. This compound ha mostrado una eficacia similar en la reducción de la presión arterial pero puede tener diferentes propiedades farmacocinéticas.
Valsartán: Al igual que this compound, el valsartán se utiliza para tratar la hipertensión y la insuficiencia cardíaca. This compound puede ofrecer beneficios únicos en términos de selectividad del receptor y afinidad de unión.
Candesartán: Otro antagonista de AT1R con un mecanismo de acción similar. .
Estas comparaciones ponen de manifiesto la singularidad de this compound en términos de su estructura química, propiedades de unión al receptor y posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
136042-19-8 |
|---|---|
Fórmula molecular |
C24H22N7Na |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
sodium;2-butyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H22N7.Na/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3;/q-1;+1 |
Clave InChI |
YFABTKCYNBWJHS-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
SMILES isomérico |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
SMILES canónico |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
| 136042-19-8 | |
Sinónimos |
2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine 3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt FK 739 FK-739 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


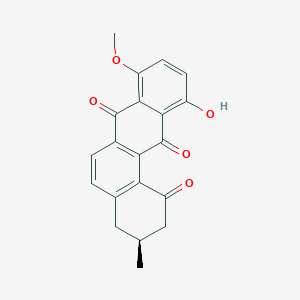
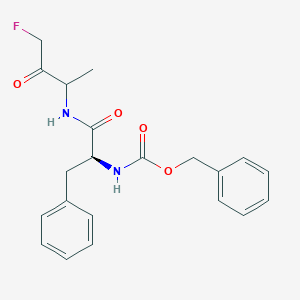
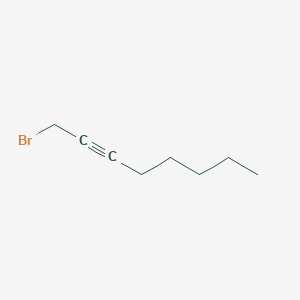
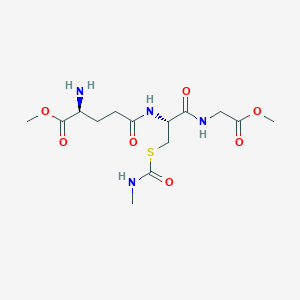
![1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B148866.png)
